molecular formula C13H16O B1317000 Cyclopentyl 3-methylphenyl ketone CAS No. 85359-50-8

Cyclopentyl 3-methylphenyl ketone

Cat. No.: B1317000
CAS No.: 85359-50-8
M. Wt: 188.26 g/mol
InChI Key: PCHUAJXSGOXIRN-UHFFFAOYSA-N
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Description

Cyclopentyl 3-methylphenyl ketone is an organic compound with the molecular formula C13H16O. It is widely used in various scientific research fields and industries due to its unique properties.

Scientific Research Applications

Cyclopentyl 3-methylphenyl ketone is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Safety and Hazards

The safety data sheet for Cyclopentyl 3-methylphenyl ketone includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-methylphenyl ketone can be synthesized through several methods. One common method involves the reaction of cyclopentane with carbon monoxide and trimethyl(3-methylphenyl)silane . Another method includes the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . These methods are known for their high yield and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves environmentally friendly solvents and conditions that minimize environmental pollution. The process is designed to be easy to operate, with a high yield and low preparation cost .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-methylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone into other functional groups.

    Reduction: Reduction reactions can convert the ketone into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which cyclopentyl 3-methylphenyl ketone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclopentyl 3-methylphenyl ketone include other ketones with similar structures, such as:

  • Cyclopentyl phenyl ketone
  • Cyclopentyl ethyl ketone
  • Cyclopentyl benzoylacetate

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

cyclopentyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHUAJXSGOXIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571489
Record name Cyclopentyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85359-50-8
Record name Cyclopentyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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